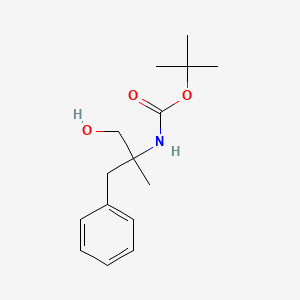

tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate and tert-butyl N-(benzyloxy)carbamate , which are known compounds used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can be synthesized through a reaction with various aryl halides with Cs2CO3 as a base in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of related compounds like tert-butyl N-(benzyloxy)carbamate has been analyzed . It has a linear formula of C6H5CH2ONHCO2C(CH3)3 and a molecular weight of 223.27 .Chemical Reactions Analysis

Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, tert-butyl carbamate is described as white to slightly yellow needles . The melting point of tert-butyl N-(benzyloxy)carbamate is 45-47 °C .Scientific Research Applications

Metalation and Alkylation

tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including structures related to tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate, are utilized for their ability to undergo metalation between nitrogen and silicon. This process is followed by reaction with various electrophiles, offering a method to prepare α-functionalized α-amino silanes, showcasing its significance in synthetic chemistry for the creation of complex molecules (Sieburth, Somers, & O'hare, 1996).

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are reported as the first class of N-(Boc) nitrone equivalents, demonstrating their potential as building blocks in organic synthesis. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, showcase versatility in reactions with organometallics to yield N-(Boc)hydroxylamines, further underlining their utility in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Chemoselective Transformation

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from commonly used amino protecting groups, highlights its role in chemoselective transformation. This innovative species allows for activation with fluoride ion, reacting with a variety of electrophiles to yield N-ester type compounds efficiently. This method underscores the silyl carbamate's utility in the transformation of amino protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Detection of Volatile Acid Vapors

Research on benzothiazole modified tert-butyl carbazole derivatives, particularly TCBT with a tert-butyl moiety, reveals their application in gel formation and as fluorescent sensory materials. These materials demonstrate strong blue light emission and are capable of detecting volatile acid vapors efficiently, indicating their potential in the development of chemosensors (Sun et al., 2015).

Cardioprotective Agents

A class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which includes tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, has been identified as powerful stimulants of glucose oxidation. These compounds exhibit potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart diseases (Cheng et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate is a complex organic compoundSimilar compounds have been known to interact with proteins such as voltage-gated sodium channels and the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that carbamates, including this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Biochemical Pathways

For example, they can participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Pharmacokinetics

Result of Action

Similar compounds have been known to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methyl-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,11-17)10-12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPLCPRUYWQWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione](/img/structure/B2747396.png)

![N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2747401.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)

![6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747405.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2747406.png)

![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2747407.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2747409.png)